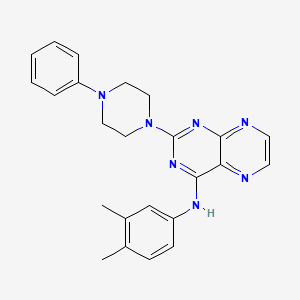![molecular formula C25H22N4O6 B2796502 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 887223-76-9](/img/no-structure.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a benzodioxole, a pyrimidine, and an acetamide group. The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole . The pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The acetamide group is a functional group consisting of a carbonyl group single-bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and pyrimidine rings are aromatic, contributing to the compound’s stability. The acetamide group could participate in hydrogen bonding due to the presence of the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group could increase its solubility in water, while the aromatic rings could contribute to its stability and rigidity .Applications De Recherche Scientifique
Antitumor Activities
Several synthesized compounds with pyrimidine derivatives have been evaluated for their antitumor activities. For example, derivatives of pyrimidine have shown selective anti-tumor activities, with specific configurations contributing to their effectiveness (Xiong Jing, 2011). Another study highlighted the synthesis of novel compounds derived from visnaginone and khellinone, exhibiting COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential as cancer therapeutics (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Evaluation
Compounds synthesized from pyrimidine derivatives have also been explored for their antimicrobial properties. One study reported the antimicrobial evaluation of novel triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, finding some derivatives with mild activities against various microbes (S. M. Gomha, A. M. Mohamed, Yasser H. Zaki, 2018).
Synthesis and Structural Elucidation
Research into the synthesis and structural elucidation of pyrimidine derivatives is extensive, illustrating the chemical versatility and potential application in designing drugs with specific pharmacological activities. For instance, novel classical and nonclassical inhibitors of dihydrofolate reductase and thymidylate synthase have been synthesized, highlighting the scaffold's potential for dual inhibitory activity against key enzymes in cancer and infectious diseases (A. Gangjee, Xin Lin, R. Kisliuk, J. McGuire, 2005).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-ethoxyaniline with 2-chloro-N-(2-ethoxyphenyl)acetamide to form an intermediate. This intermediate is then reacted with 3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-one to form the final product.", "Starting Materials": [ "2-ethoxyaniline", "2-chloro-N-(2-ethoxyphenyl)acetamide", "3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-one" ], "Reaction": [ "Step 1: 2-ethoxyaniline is reacted with 2-chloro-N-(2-ethoxyphenyl)acetamide in the presence of a base such as potassium carbonate to form an intermediate.", "Step 2: The intermediate is then reacted with 3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.", "Step 3: The final product is purified by column chromatography or recrystallization." ] } | |
Numéro CAS |
887223-76-9 |
Nom du produit |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide |
Formule moléculaire |
C25H22N4O6 |
Poids moléculaire |
474.473 |
Nom IUPAC |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H22N4O6/c1-2-33-19-8-4-3-7-18(19)27-22(30)14-28-23-17(6-5-11-26-23)24(31)29(25(28)32)13-16-9-10-20-21(12-16)35-15-34-20/h3-12H,2,13-15H2,1H3,(H,27,30) |
Clé InChI |
YEQPIWNNUXAQTR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one](/img/structure/B2796420.png)
![N-[cyano(thiophen-3-yl)methyl]-3-ethoxybenzamide](/img/structure/B2796421.png)
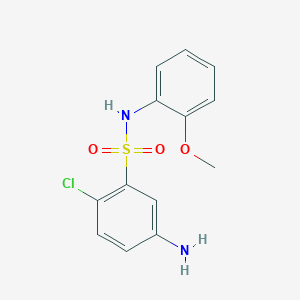
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B2796425.png)
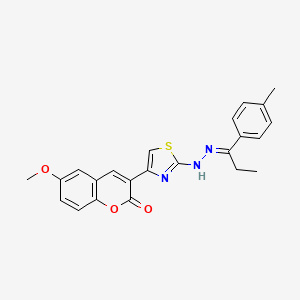

![Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2796428.png)
![5-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2796429.png)
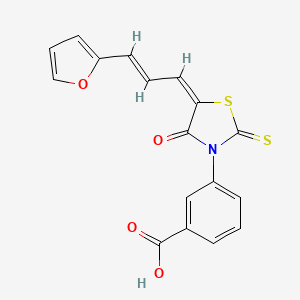
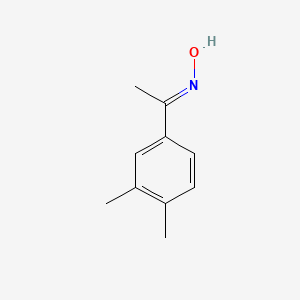
![methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2796434.png)
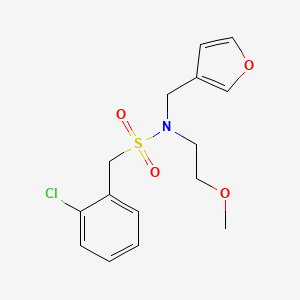
![2-(2-methoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2796438.png)
